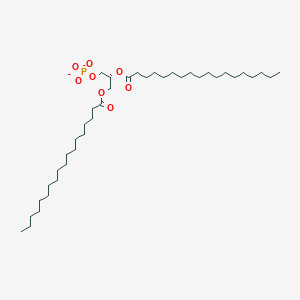

UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetylglucosamine(2-) is a nucleotide-sugar oxoanion obtained by deprotonation of the diphosphate OH groups of UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetylglucosamine; major species at pH 7.3. It is a conjugate base of an UDP-3-O-[(3R)-3-hydroxytetradecanoyl]-N-acetyl-alpha-glucosamine.

Applications De Recherche Scientifique

Enzyme Assays and Antibacterial Drug Discovery

UDP-3-O-(3-hydroxytetradecanoyl)-N-acetylglucosamine (UDP-3-O-acyl-GlcNAc) is a key substrate in the study of enzymes such as LpxC, crucial for bacterial lipid A biosynthesis. Its significance lies in its role in developing assays for LpxC, which are pivotal in antibacterial drug discovery. The development of a fluorescence-based homogeneous assay for measuring LpxC activity exemplifies its application in this area. This assay is more adaptable to high-throughput screening compared to traditional methods, enhancing the process of identifying potential antibacterial agents (Wang et al., 2001).

Structural Biology and Antibiotic Design

The structural study of enzymes involved in the biosynthesis of lipid A, such as LpxA and LpxC, provides insights crucial for designing antibiotics. The crystal structure of LpxA, for example, reveals a unique domain motif essential for understanding its function and for the potential development of new antibiotics (Raetz & Roderick, 1995).

Fungal and Bacterial Cell Wall Synthesis

UDP-GlcNAc serves as a precursor in the synthesis of the fungal and bacterial cell wall. Its role in the biosynthesis pathways and the regulatory mechanisms of these pathways are areas of ongoing research. For instance, studies on Lactobacillus casei have provided regulatory insights into the production of UDP-GlcNAc, elucidating multiple regulation points in its biosynthetic pathway (Rodríguez-Díaz et al., 2012).

Glycosylation and Disease Processes

The role of UDP-GlcNAc in O-linked β-N-acetylglucosamine glycosylation (O-GlcNAcylation) is being explored in the context of various diseases, including diabetes and cancer. O-GlcNAcylation is a dynamic protein modification involved in numerous cellular functions, and UDP-GlcNAc is central to this process. Its levels and dynamics are of great interest in understanding the metabolic links between diseases (Slawson et al., 2010).

Targeting Pathogenic Fungi

UDP-GlcNAc is also being targeted in the development of antifungal agents. As the precursor for chitin synthesis in fungi, enzymes like UDP-GlcNAc pyrophosphorylase, involved in its biosynthesis, are potential targets for antifungal drugs. The structural and genetic validation of these enzymes in fungi like Aspergillus fumigatus highlights their importance in antifungal target research (Fang et al., 2013).

Biosensor Development

The development of genetically encoded fluorescent biosensors for monitoring UDP-GlcNAc in live cells is an emerging area of research. These biosensors have potential applications in studying cellular metabolism and disease processes, as well as in drug development (Li et al., 2021).

Propriétés

Formule moléculaire |

C31H51N3O19P2-2 |

|---|---|

Poids moléculaire |

831.7 g/mol |

Nom IUPAC |

[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C31H53N3O19P2/c1-3-4-5-6-7-8-9-10-11-12-19(37)15-23(39)51-28-24(32-18(2)36)30(50-20(16-35)26(28)41)52-55(46,47)53-54(44,45)48-17-21-25(40)27(42)29(49-21)34-14-13-22(38)33-31(34)43/h13-14,19-21,24-30,35,37,40-42H,3-12,15-17H2,1-2H3,(H,32,36)(H,44,45)(H,46,47)(H,33,38,43)/p-2/t19-,20-,21-,24-,25-,26-,27-,28-,29-,30-/m1/s1 |

Clé InChI |

TZSJGZGYQDNRRX-MPLCHSTDSA-L |

SMILES isomérique |

CCCCCCCCCCC[C@H](CC(=O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |

SMILES canonique |

CCCCCCCCCCCC(CC(=O)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3'-{7-ethenyl-12-[(1S,4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trien-1-yl]-3,8,13,17-tetramethylporphyrin-2,18-diyl-kappa(4)N(21),N(22),N(23),N(24)}dipropanoato(2-)]iron](/img/structure/B1265025.png)

![6-[(2,4-Difluorophenyl)methyl]-2,4-dimethyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1265038.png)

![5-(4'-{[2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}biphenyl-2-yl)tetrazol-1-ide](/img/structure/B1265043.png)